molecular formula C11H14O3Si B13923512 Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate

Cat. No.: B13923512
M. Wt: 222.31 g/mol
InChI Key: BHJWKIMSFLRYCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate typically involves the copper-catalyzed reactions of furan derivatives. One common method includes the reaction of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) in the presence of a copper catalyst . This method yields high amounts of the desired product and is widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate involves its reactivity with various molecular targets. The trimethylsilyl-ethynyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring provides stability and contributes to the compound’s unique chemical properties. The molecular pathways involved in its reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H14O3Si

Molecular Weight

222.31 g/mol

IUPAC Name

methyl 5-(2-trimethylsilylethynyl)furan-2-carboxylate

InChI

InChI=1S/C11H14O3Si/c1-13-11(12)10-6-5-9(14-10)7-8-15(2,3)4/h5-6H,1-4H3

InChI Key

BHJWKIMSFLRYCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C#C[Si](C)(C)C

Origin of Product

United States

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